REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:12])[O:4][C:5]2[C:6]=1[CH2:7][CH2:8][CH:9]([CH3:11])[CH:10]=2>[Pd].C(OCCCC)(=O)/C=C\C(OCCCC)=O>[CH3:1][CH:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=2[O:4][C:3]1=[O:12]
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Name
|
|
Quantity
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1000 g
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Type
|
reactant
|
Smiles
|
CC=1C(OC=2C1CCC(C2)C)=O
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Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(\C=C/C(=O)OCCCC)(=O)OCCCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the product was purified
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Name
|
|
Type
|
product
|
Smiles
|
CC1C(OC2=C1C=CC(=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 735 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |